molecular formula C21H40O10 B610210 Propargyl-PEG10-alcohol CAS No. 2055022-35-8

Propargyl-PEG10-alcohol

Cat. No. B610210
M. Wt: 452.54
InChI Key: FBQGPFAGZKPHQT-UHFFFAOYSA-N
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Description

Propargyl-PEG10-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .


Molecular Structure Analysis

Propargyl-PEG10-alcohol has a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . It contains a hydroxyl group and a propargyl group .


Chemical Reactions Analysis

Propargyl-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as Click Chemistry .


Physical And Chemical Properties Analysis

Propargyl-PEG10-alcohol is a PEG derivative with a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Biomedical Applications

Propargyl-PEG10-alcohol, a derivative of Polyethylene Glycol (PEG), is known for its low toxicity, good hydrophilicity, excellent biocompatibility, and biodegradability . It can be used in various biomedical applications such as protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering and regenerative medicine .

Chemical Synthesis and Pharmaceuticals

In the realm of organic chemistry, propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates . Its alkyne group serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures essential in drug development .

Corrosion Inhibition

Propargyl alcohol acts as an effective corrosion inhibitor, especially in metalworking fluids and industrial cooling systems . By forming a protective layer on metal surfaces, it significantly reduces the rate of corrosion, thereby extending the lifespan of metal parts and equipment .

Material Science and Polymer Production

Propargyl alcohol’s utility extends to material science, where it is employed in the creation of specialty polymers and composites . Its inclusion in polymer formulations can introduce desirable properties such as thermal stability, mechanical strength, and chemical resistance .

Agricultural Chemicals

In agriculture, propargyl alcohol serves as a precursor for synthesizing herbicides and pesticides . Its effectiveness in controlling weeds and pests contributes to higher crop yields and improved food security .

Personal Care and Cosmetics

Leveraging its solubility and reactivity, propargyl alcohol finds applications in personal care products and cosmetics .

Safety And Hazards

Propargyl alcohol, a related compound, is classified as flammable, toxic if swallowed or inhaled, and fatal in contact with skin. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Propargyl-PEG10-alcohol is a versatile compound that can be used in the synthesis of PROTACs . Its hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This opens up new synthetic pathways for further elaboration .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGPFAGZKPHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG10-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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